molecular formula C8H6I2O4 B589428 3,5-Diiodo-4-hydroxymandelic Acid CAS No. 2932-76-5

3,5-Diiodo-4-hydroxymandelic Acid

Número de catálogo: B589428
Número CAS: 2932-76-5
Peso molecular: 419.941
Clave InChI: RAYVYAAJNUEVIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 3,5-Diiodo-4-hydroxymandelic Acid involves several steps. One common method is the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide . The reaction is typically carried out at low temperatures (10-15°C) to control the pH and avoid the formation of unwanted by-products . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3,5-Diiodo-4-hydroxymandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodomandelic acid derivatives, while reduction could produce hydroxy derivatives .

Actividad Biológica

3,5-Diiodo-4-hydroxymandelic acid (DIHMA) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DIHMA, including its metabolic pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of mandelic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring and a hydroxyl group at the 4 position. Its molecular formula is C9H8I2O3, with a molecular weight of approximately 385.97 g/mol. The presence of iodine in its structure suggests potential for enhanced biological activity compared to non-iodinated analogs.

Metabolic Pathways

Research has shown that compounds related to mandelic acid can undergo various metabolic transformations. A study involving the degradation of mandelic acid by Pseudomonas convexa revealed that 4-hydroxymandelic acid is an intermediate in the metabolic pathway leading to the formation of other aromatic compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid . This suggests that DIHMA may also be metabolized through similar pathways, potentially influencing its biological activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. DIHMA's hydroxyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property could be beneficial in preventing cellular damage related to various diseases.

Case Study: Metabolic Fate in Humans

A notable study identified novel metabolites of iodotyrosine derivatives, including 3-iodo-4-hydroxyphenylacetic acid and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), which were found in human urine . This research highlights the importance of understanding the metabolic fate of DIHMA and its derivatives in humans to assess their pharmacokinetics and biological relevance.

Table: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential inhibition of bacterial growth (specific studies pending)
AntioxidantLikely scavenging of free radicals due to hydroxyl group presence
MetabolismIdentified as a metabolite in human studies (Di-IHPA)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diiodo-4-hydroxymandelic Acid, and what are their respective yields and purity challenges?

  • Methodological Answer : Synthesis typically involves iodination of 4-hydroxymandelic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Key challenges include controlling regioselectivity (to avoid over-iodination) and minimizing deiodination side reactions. Purification often requires reversed-phase HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity. Yields vary (40–70%) depending on solvent polarity and stoichiometric ratios of iodinating agents. For analogs like 3,5-diiodo-4-hydroxyphenylpropionic acid, similar protocols are documented .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound is sensitive to heat and moisture. Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidative degradation. Avoid incompatible materials like strong acids/bases or oxidizing agents, which may induce decarboxylation or deiodination. Stability tests for related iodinated phenolic acids suggest a shelf life of 6–12 months under these conditions .

Q. What analytical techniques are recommended for structural characterization of iodinated hydroxymandelic acid derivatives?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns. For iodinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can quantify iodine content. Infrared spectroscopy (IR) helps identify hydroxyl and carboxyl functional groups. MALDI-TOF/MS (as used for structurally similar cinnamic acids) may also be applicable .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize deiodination during the synthesis of this compound?

  • Methodological Answer : Deiodination is often pH-dependent. Conduct reactions in mildly acidic conditions (pH 4–5) to stabilize the iodinated aromatic ring. Use low-temperature setups (0–5°C) and short reaction times. Monitor by thin-layer chromatography (TLC) or LC-MS for intermediate stability. For analogs, substituting polar aprotic solvents (e.g., DMF) with acetic acid has reduced side reactions .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or protein binding. Perform in vitro assays with liver microsomes to identify metabolites (e.g., deiodinated products). Use isotopic labeling (e.g., deuterated analogs) to track bioavailability in in vivo models. Orthogonal assays, such as enzyme inhibition vs. cell viability tests, can clarify mechanism-specific effects .

Q. What computational approaches are suitable for predicting the reactivity and metabolic pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model iodine’s electronic effects on the aromatic ring and carboxyl group. Molecular docking simulations predict binding affinities to targets like thyroid hormone transporters. Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) propose metabolic cleavage sites, validated against experimental data from PubChem or GSRS .

Q. Notes on Data Limitations

  • Direct experimental data for this compound are sparse in the provided evidence. Recommendations are extrapolated from structurally related iodinated phenolic acids (e.g., 3,5-diiodo-4-hydroxyphenylpropionic acid) and general methodologies for handling reactive halogenated compounds .
  • Safety protocols (e.g., PPE, fume hood use) should follow GHS guidelines for iodinated compounds, as outlined in SDS documents for analogous substances .

Propiedades

IUPAC Name

2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYVYAAJNUEVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.